3-(Hexanoylsulfanyl)propanoic acid
Description
3-(Hexanoylsulfanyl)propanoic acid is a sulfur-containing carboxylic acid derivative characterized by a hexanoyl (C6H11CO-) group linked via a sulfanyl (-S-) bridge to a propanoic acid backbone.
Properties
CAS No. |
97916-45-5 |
|---|---|
Molecular Formula |
C9H16O3S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
3-hexanoylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H16O3S/c1-2-3-4-5-9(12)13-7-6-8(10)11/h2-7H2,1H3,(H,10,11) |
InChI Key |
DCUFSSICUHXGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)SCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexanoylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of hexanoyl chloride with 3-mercaptopropanoic acid in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the thiol group of 3-mercaptopropanoic acid attacks the carbonyl carbon of hexanoyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hexanoylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters and amides.
Scientific Research Applications
3-(Hexanoylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hexanoylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Hexanoylsulfanyl)propanoic acid with structurally related propanoic acid derivatives, focusing on substituent groups, physicochemical properties, and biological activities:
Key Observations:
Structural Influence on Lipophilicity: The hexanoyl chain in this compound enhances lipophilicity compared to shorter-chain or aromatic analogs (e.g., thienyl or hydroxyphenyl derivatives). This property may favor its use in lipid-based drug delivery systems . Polar substituents like sulfinyl (-SO-) or sulfamoyl (-NHSO2-) groups increase water solubility and reactivity, as seen in 3-(Ethylsulfinyl)propanoic acid and 3-(Methylsulfamoyl)propanoic acid .
Biological Activity: Phenolic derivatives (e.g., 3-(4-Hydroxyphenyl)propanoic acid) exhibit antioxidant properties due to the -OH group, while sulfur-containing analogs (e.g., thienyl or sulfanyl derivatives) are explored for cytotoxicity or enzyme modulation .
Synthetic Utility: Sulfanyl-linked compounds are pivotal in forming disulfide bonds or thioether linkages, critical in peptide synthesis and polymer chemistry. The hexanoyl chain may stabilize intermediates in multi-step reactions .
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